molecular formula C12H9FN2O2 B1299657 2-[(2-Fluorophenyl)amino]nicotinic acid CAS No. 57978-54-8

2-[(2-Fluorophenyl)amino]nicotinic acid

Cat. No. B1299657
CAS RN: 57978-54-8
M. Wt: 232.21 g/mol
InChI Key: APJRFLHMLYOPJK-UHFFFAOYSA-N
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Description

2-[(2-Fluorophenyl)amino]nicotinic acid is a compound that is structurally related to various nicotinic acid derivatives synthesized for pharmaceutical applications. While the specific compound is not directly described in the provided papers, these papers discuss closely related compounds and their synthesis, which can provide insights into the potential synthesis and properties of 2-[(2-Fluorophenyl)amino]nicotinic acid.

Synthesis Analysis

The synthesis of related compounds involves complex organic reactions, often starting with simpler precursors. For example, the synthesis of 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid involves a palladium-catalyzed cyanation/reduction sequence and a regioselective chlorination of 7-azaindole via the N-oxide. A selective monodechlorination process is also described to obtain the desired nicotinic acid derivative . These methods could potentially be adapted for the synthesis of 2-[(2-Fluorophenyl)amino]nicotinic acid by substituting the appropriate fluorophenylamine and nicotinic acid precursors.

Molecular Structure Analysis

The molecular structure of nicotinic acid derivatives is crucial for their pharmaceutical properties. For instance, the crystal structure of 2-((2-ethylphenyl)amino)nicotinic acid shows that alkylation of the phenyl ring affects the planarity of the molecule, which in turn influences the crystal packing and the formation of heterosynthons in the crystal lattice . This suggests that the introduction of a 2-fluorophenyl group in 2-[(2-Fluorophenyl)amino]nicotinic acid would also impact its molecular conformation and potentially its intermolecular interactions.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of nicotinic acid derivatives are often tailored to introduce specific functional groups that confer desired properties to the final compound. For example, the synthesis of 4-amino-2-(trifluoromethyl)nicotinic acid involves lithiation, carboxylation, and palladium-catalyzed coupling reactions . These reactions are indicative of the types of chemical transformations that might be employed in the synthesis of 2-[(2-Fluorophenyl)amino]nicotinic acid, with the aim of introducing the fluorophenylamino moiety into the nicotinic acid core.

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotinic acid derivatives can be influenced by their molecular structure. For example, the crystallization tendency from the melt of 2-((2-ethylphenyl)amino)nicotinic acid was studied, revealing that it forms a stable amorphous phase and does not crystallize easily upon reheating . This behavior is attributed to the formation of acid-pyridine hydrogen bonding. Such insights are valuable when considering the properties of 2-[(2-Fluorophenyl)amino]nicotinic acid, as the presence of the fluorine atom and the amino group could affect its crystallization behavior and stability in the solid state.

Scientific Research Applications

  • Scientific Field : Structural Chemistry
  • Application Summary : Nicotinamide and its derivatives have been investigated for their antibacterial and antibiofilm properties . In a study, four nicotinamide derivatives were synthesized and characterized using spectral techniques .
  • Methods of Application : These compounds were synthesized and characterized using spectral techniques (IR, 1 H-NMR, 13 C-NMR, and MS). Then, these compounds were optimized at B3LYP/6–31+G (d,p) level in water with the C-PCM solvent method .
  • Results : The in vitro antibacterial and antibiofilm activity of the synthesized compounds were tested against several bacteria. As a result, one of the derivatives, ND4, was found as the best inhibitor candidate against Enterococcus faecalis .

properties

IUPAC Name

2-(2-fluoroanilino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O2/c13-9-5-1-2-6-10(9)15-11-8(12(16)17)4-3-7-14-11/h1-7H,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APJRFLHMLYOPJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=C(C=CC=N2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00368455
Record name 2-[(2-fluorophenyl)amino]nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Fluorophenyl)amino]nicotinic acid

CAS RN

57978-54-8
Record name 2-[(2-fluorophenyl)amino]nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

50 g of 2-chloronicotinic acid and 31 ml of 2-fluoroaniline in 180 ml of xylene are refluxed for 5 hours. The precipitate is filtered off and washed with xylene and then with water to yield the desired compound.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
31 mL
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One

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